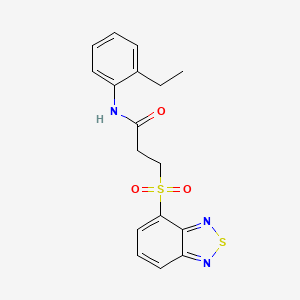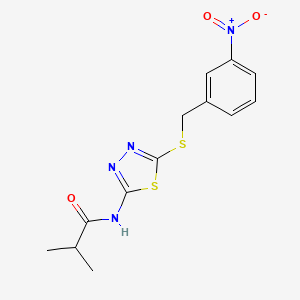![molecular formula C23H29N7O B11189301 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11189301.png)
6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core, a benzylpiperazine moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenated solvents like chloroform (CHCl3) and bases such as NaOH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The triazine core may also play a role in binding to specific proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine moiety and are known for their affinity towards adrenergic receptors.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are investigated for their anti-tubercular activity.
Methyl 6-(4-benzylpiperazin-1-yl)nicotinate: This compound also contains the benzylpiperazine moiety and is used in various chemical syntheses.
Uniqueness
What sets 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of a triazine core with both benzylpiperazine and ethoxyphenyl groups. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H29N7O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H29N7O/c1-2-31-20-11-7-6-10-19(20)25-23-27-21(26-22(24)28-23)17-30-14-12-29(13-15-30)16-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
XFUZRGWIJUURHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


[(3-methylphenyl)methyl]amine](/img/structure/B11189221.png)
![(2E)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11189229.png)
![6-methyl-5-(3-methylbutyl)-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11189250.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide](/img/structure/B11189256.png)


![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11189266.png)
![N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine](/img/structure/B11189285.png)
![5-(4-chlorobenzyl)-2-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11189287.png)
![4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B11189299.png)
![N-cyclohexyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189306.png)
![methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B11189313.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)

